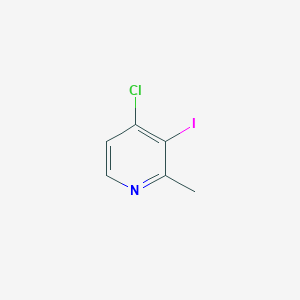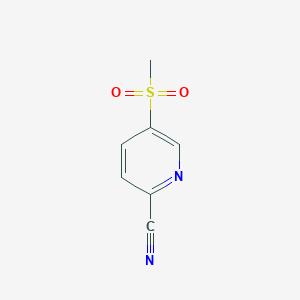
5-(Methylsulfonyl)picolinonitrile
概要
説明
5-(Methylsulfonyl)picolinonitrile is a chemical compound with the molecular formula C7H6N2O2S and a molecular weight of 182.2 g/mol . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular structure of 5-(Methylsulfonyl)picolinonitrile consists of a picolinonitrile core with a methylsulfonyl group attached . The InChI code for this compound is 1S/C7H6N2O2S/c1-12(10,11)7-3-2-6(4-8)9-5-7/h2-3,5H,1H3 .科学的研究の応用
Phototriggered DNA Phosphoramidate Ligation
5-(Methylsulfonyl)picolinonitrile derivatives have been used in phototriggered nonenzymatic DNA phosphoramidate ligation reactions. This method allows selective protection and deprotection of the 5'-amino group of oligonucleotides, enabling the controlled initiation and rate of DNA ligation, which is significant for studying model protocellular systems and prebiotic nucleic acid synthesis (Cape et al., 2012).
Catalysis in Formic Acid Dehydrogenation
N-(Methylsulfonyl)-2-pyridinecarboxamide, a derivative of 5-(Methylsulfonyl)picolinonitrile, has been employed as a ligand in Ir complexes for formic acid dehydrogenation (FADH). The design of these ligands aims to enhance catalyst stability, showcasing the potential of these compounds in facilitating efficient catalytic processes (Guo et al., 2023).
Synthesis of Novel Therapeutic Agents for Alzheimer’s Disease
A new series of sulfonamides derived from 4-methoxyphenethylamine have been synthesized, incorporating structures related to 5-(Methylsulfonyl)picolinonitrile. These compounds have shown significant inhibitory activity against acetylcholinesterase, suggesting potential therapeutic applications for Alzheimer’s disease (Abbasi et al., 2018).
Construction of Host Materials for Organic Light-Emitting Diodes
Derivatives of 5-(Methylsulfonyl)picolinonitrile have been used to construct host materials for red phosphorescent organic light-emitting diodes (PHOLEDs). These materials exhibit strong intermolecular charge-transfer characteristics, contributing to improved device performance (Liu et al., 2018).
Antioxidant, Antifungal, and Antibacterial Activities
A series of arylsulfonamide-based derivatives incorporating 5-(Methylsulfonyl)picolinonitrile structures have demonstrated considerable antioxidant, antifungal, and antibacterial activities. These compounds show promising potential for developing new therapeutic agents (Kumar & Vijayakumar, 2017).
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles
A unique synthetic approach has been developed to create 3-hydroxy-4-substituted picolinonitriles through a gold(I)-catalyzed cyclization process. This methodology highlights the versatility and potential applications of 5-(Methylsulfonyl)picolinonitrile derivatives in complex chemical syntheses (Fukuhara et al., 2018).
Safety And Hazards
特性
IUPAC Name |
5-methylsulfonylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-12(10,11)7-3-2-6(4-8)9-5-7/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTUUPXIIZIOLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylsulfonyl)picolinonitrile | |
CAS RN |
848141-13-9 | |
| Record name | 5-(Methylsulfonyl)pyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


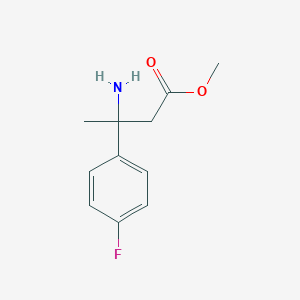
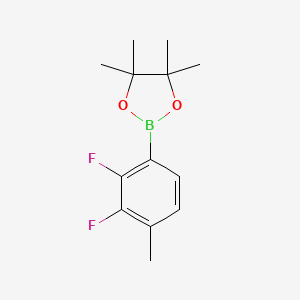
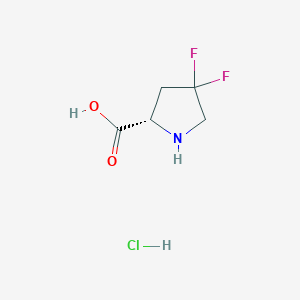
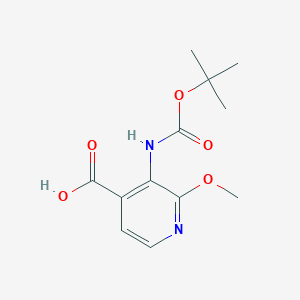
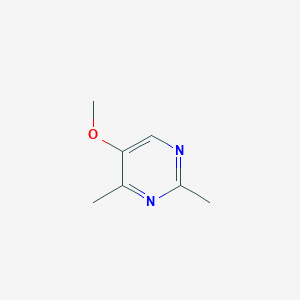
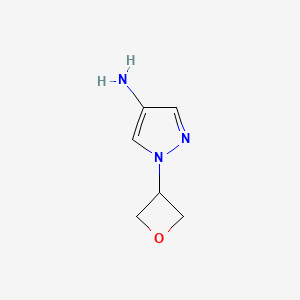
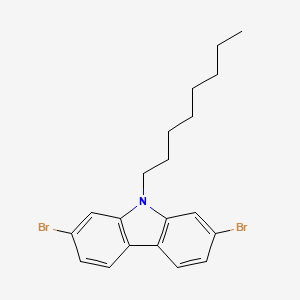
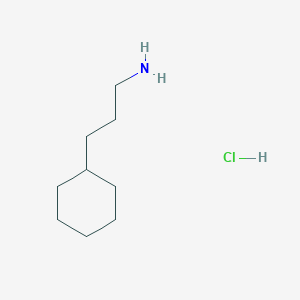
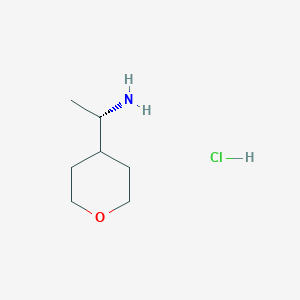
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol](/img/structure/B1428593.png)
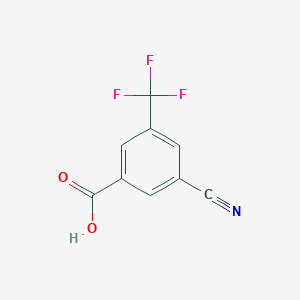
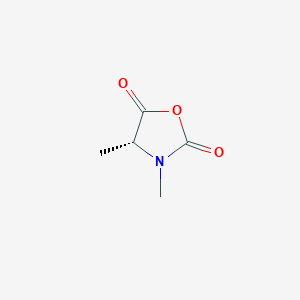
![Tert-butyl[(3,5-dimethylphenyl)methyl]amine](/img/structure/B1428600.png)
